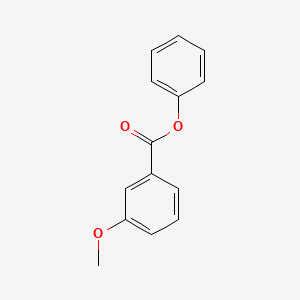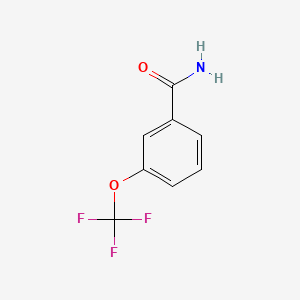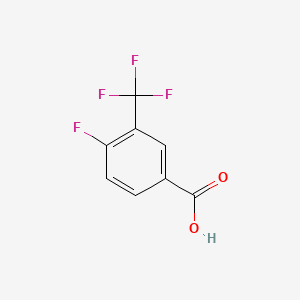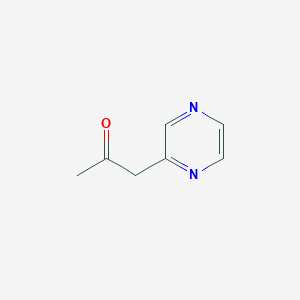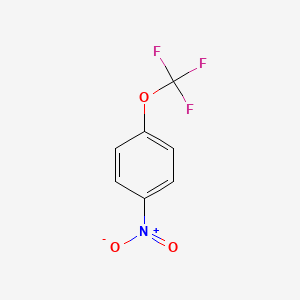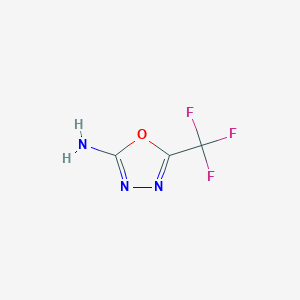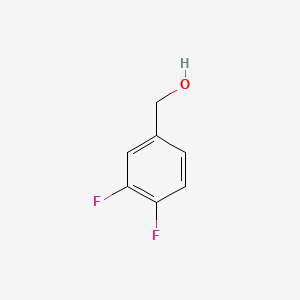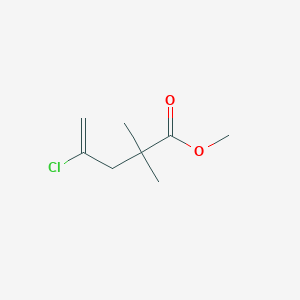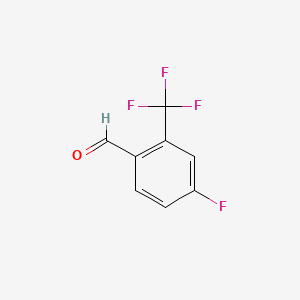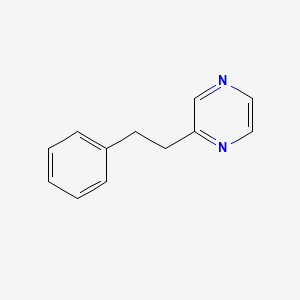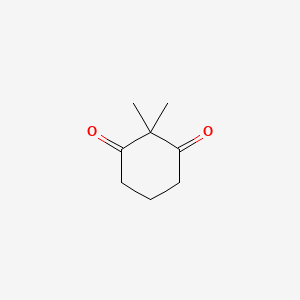
2,2-二甲基环己烷-1,3-二酮
描述
“2,2-Dimethylcyclohexane-1,3-dione” is an organic compound that acts as a synthetic intermediate . It is an important starting material used in various fields such as organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of “2,2-Dimethylcyclohexane-1,3-dione” involves a Michael addition reaction . In one study, trimolecular salt Michael adducts were synthesized in excellent yields up to 92% via one-pot multicomponent reactions in an aqueous medium . Another synthesis method involves the Corey-Kim oxidation of secondary alcohols .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethylcyclohexane-1,3-dione” has been investigated using X-ray single-crystal diffraction techniques . The compound belongs to the family of cyclic 1,3-diketones . The molecular formula of the compound is C8H12O2 .
Chemical Reactions Analysis
“2,2-Dimethylcyclohexane-1,3-dione” is involved in various chemical reactions. For instance, it participates in multicomponent one-pot reactions, which are efficient and economical procedures widely used in the preparation of heterocyclic molecules . It also undergoes a bromoform reaction leading to bromoform and glutaric acids .
Physical And Chemical Properties Analysis
The compound “2,2-Dimethylcyclohexane-1,3-dione” is a white solid that is soluble in water, as well as ethanol and methanol . Its molecular weight is 140.18 .
科学研究应用
亲电碘化
2,2-二甲基环己烷-1,3-二酮,在改造为2,2-二碘-5,5-二甲基环己烷-1,3-二酮后,可作为温和的亲电碘化试剂。它特别适用于通过铱(iii)络合物催化的过程,从烯丙基醇中选择性合成α-碘酮。这种应用在合成α-碘代酮化合物方面特别有用,提供了对更具侵略性的碘化试剂的温和替代(Martinez-Erro et al., 2017)。
酶还原
另一个重要的应用涉及酶还原2,2-二甲基环己烷-1,3-二酮,以产生(S)-(+)-3-羟基-2,2-二甲基环己酮。这个过程利用贝克酵母,展示了该化合物在产生对映纯醇中的作用,这是合成生物活性分子中至关重要的一个方面(Mori & Mori, 2003)。
不对称氢化
在不对称合成领域,2,2-二甲基环己烷-1,3-二酮已被用于研究对映选择性单一还原。通过与钌、铑和铱TsDPEN络合物的筛选,该化合物有助于获得重要的高对映选择性的羟基酮等重要构建块的高产率,突显了其在为天然产物合成创造化合物方面的实用性(Metz et al., 2022)。
化学传感
2,2-二甲基环己烷-1,3-二酮还参与合成用于检测生物和环境中重要离子如Co2+的新型化学传感器。该化合物的衍生物已被用作分子内电荷转移(ICT)色团,展示出具有优异选择性和灵敏度的可逆“开-关”传感能力。这展示了其在环境监测和生物研究中的潜力(Subhasri & Anbuselvan, 2014)。
杂环合成
此外,2,2-二甲基环己烷-1,3-二酮在设计和合成各种杂环中充当合成子。它作为杂环化学中的构建块的作用已被突出,展示了其在为进一步的科学探索创造复杂分子方面的合成效力(Heravi et al., 2016)。
安全和危害
生化分析
Biochemical Properties
2,2-Dimethylcyclohexane-1,3-dione plays a significant role in biochemical reactions due to its ability to form stable enolates and participate in nucleophilic addition reactions. This compound interacts with several enzymes and proteins, including aldolases and dehydrogenases, which facilitate its incorporation into larger molecular frameworks. The nature of these interactions often involves the formation of covalent bonds between the enolate form of 2,2-Dimethylcyclohexane-1,3-dione and the active sites of the enzymes, leading to the formation of stable adducts .
Cellular Effects
The effects of 2,2-Dimethylcyclohexane-1,3-dione on various types of cells and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,2-Dimethylcyclohexane-1,3-dione has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, it can affect gene expression by interacting with transcription factors and modifying their activity .
Molecular Mechanism
At the molecular level, 2,2-Dimethylcyclohexane-1,3-dione exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by binding to DNA or interacting with transcription factors. The binding interactions of 2,2-Dimethylcyclohexane-1,3-dione with biomolecules are often mediated by its enolate form, which is highly reactive and can form stable adducts .
Temporal Effects in Laboratory Settings
The stability and degradation of 2,2-Dimethylcyclohexane-1,3-dione in laboratory settings have been well-documented. Over time, this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products. These changes can affect its long-term effects on cellular function, as the degradation products may have different biochemical properties compared to the parent compound. In vitro and in vivo studies have shown that the stability of 2,2-Dimethylcyclohexane-1,3-dione is influenced by factors such as pH, temperature, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of 2,2-Dimethylcyclohexane-1,3-dione vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain concentration. These dosage-dependent effects highlight the importance of careful dosing in experimental studies .
Metabolic Pathways
2,2-Dimethylcyclohexane-1,3-dione is involved in several metabolic pathways, including those related to its biotransformation and elimination. Enzymes such as cytochrome P450 oxidases and reductases play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall bioavailability and efficacy, as well as its potential for accumulation in tissues .
Transport and Distribution
The transport and distribution of 2,2-Dimethylcyclohexane-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 2,2-Dimethylcyclohexane-1,3-dione can affect its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 2,2-Dimethylcyclohexane-1,3-dione is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, 2,2-Dimethylcyclohexane-1,3-dione may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration .
属性
IUPAC Name |
2,2-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2)6(9)4-3-5-7(8)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPBDTHQAIWWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338759 | |
| Record name | 2,2-Dimethyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
562-13-0 | |
| Record name | 2,2-Dimethyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylcyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


